molecular formula C8H5BrF3NO2 B6161240 1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene CAS No. 1219948-34-1

1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene

Cat. No.: B6161240
CAS No.: 1219948-34-1
M. Wt: 284
InChI Key:
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Description

1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrF3NO2. It is characterized by the presence of a bromine atom, a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the nitration of 1-bromo-2-methyl-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-bromo-2-methyl-5-amino-3-(trifluoromethyl)benzene.

    Oxidation: Formation of 1-bromo-2-carboxy-5-nitro-3-(trifluoromethyl)benzene.

Scientific Research Applications

1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 1-Bromo-3-nitro-5-(trifluoromethyl)benzene
  • 2-Chloro-5-(trifluoromethyl)nitrobenzene
  • 4-Chloro-3-nitro-α,α,α-trifluorotoluene

Comparison: 1-Bromo-2-methyl-5-nitro-3-(trifluoromethyl)benzene is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and physical properties. The trifluoromethyl group imparts electron-withdrawing effects, enhancing the compound’s stability and reactivity in various chemical reactions. Compared to similar compounds, it may exhibit distinct biological activities and synthetic utility.

Properties

CAS No.

1219948-34-1

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284

Purity

95

Origin of Product

United States

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